molecular formula C10H16N2O3 B12445956 Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate

Cat. No.: B12445956
M. Wt: 212.25 g/mol
InChI Key: YCIOVYFMXJLECW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOVYFMXJLECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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